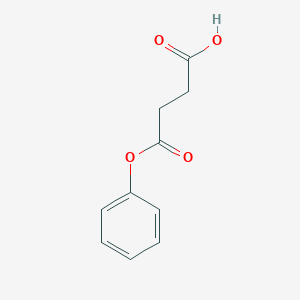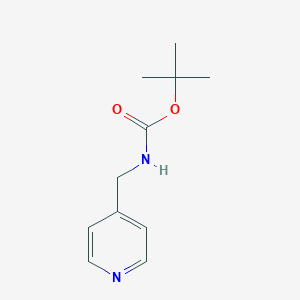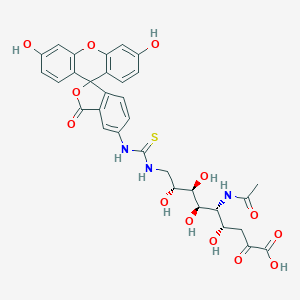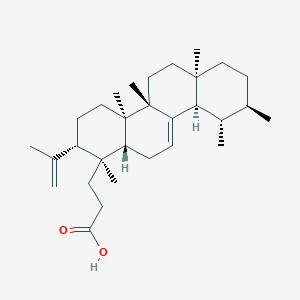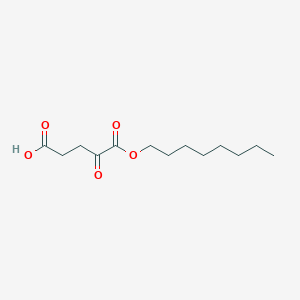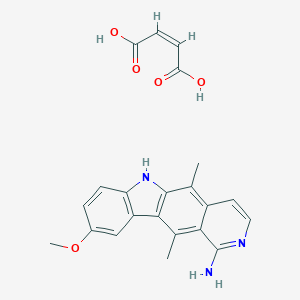![molecular formula C10H12Cl4N2O4S2 B049159 (2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid CAS No. 115664-53-4](/img/structure/B49159.png)
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic organic compound characterized by the presence of cysteine residues attached to a tetrachlorobutadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene typically involves the reaction of 1,2,3,4-tetrachloro-1,3-butadiene with cysteine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original form.
Substitution: The chlorine atoms in the tetrachlorobutadiene backbone can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the original compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has several scientific research applications:
Chemistry: Used as a model compound for studying redox reactions and substitution mechanisms.
Biology: Investigated for its potential role in modulating redox states in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene involves its ability to undergo redox reactions and form disulfide bonds. These reactions can modulate the redox state of biological systems, affecting various molecular targets and pathways. The compound’s interaction with redox-sensitive proteins and enzymes can influence cellular processes such as signal transduction, apoptosis, and oxidative stress response.
類似化合物との比較
Similar Compounds
1,4-Bis(cystein-S-yl)-1,2-dichloro-1,3-butadiene: Similar structure but with fewer chlorine atoms.
1,4-Bis(cystein-S-yl)-1,2,3,4-tetrabromo-1,3-butadiene: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms and cysteine residues, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions compared to its analogs.
特性
CAS番号 |
115664-53-4 |
|---|---|
分子式 |
C10H12Cl4N2O4S2 |
分子量 |
430.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1 |
InChIキー |
JVHYQPPBPDCVPV-MGMDGDQGSA-N |
SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
異性体SMILES |
C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O |
正規SMILES |
C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl |
同義語 |
1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene 1,4-BCTB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B49078.png)
![2-[3-(methylamino)propylamino]ethanethiol](/img/structure/B49082.png)
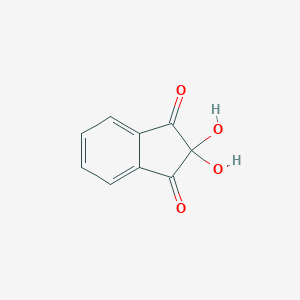
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)
![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B49090.png)
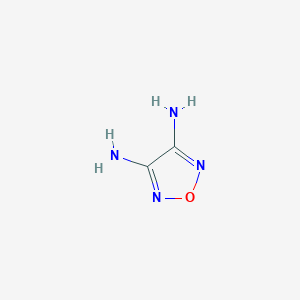
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
